
Spirolaxine
Übersicht
Beschreibung
Spirolaxine is a natural product isolated from the fungus Sporotrichum laxum ATCC 15155. It has demonstrated a variety of biological activities, including significant anti-Helicobacter pylori properties, cholesterol-lowering activity, and inhibitory effects on endothelial and tumor cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spirolaxine can be synthesized through the fermentation of Sporotrichum pruinosum FD 29458, ATCC 74330 . The process involves cultivating the fungus under specific conditions to produce the compound.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Spirolaxin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder Derivate für weitere Studien zu erzeugen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Spirolaxin zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um Spirolaxin zu reduzieren.
Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Chlor können Halogenatome in das Spirolaxinmolekül einführen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Spirolaxin, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Anti-Bacterial Activity Against Helicobacter pylori
- Spirolaxine and its methyl ether derivative have shown effective inhibitory activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The total synthesis of (+)-spirolaxine methyl ether has established its absolute stereochemistry, confirming its potential as an anti-bacterial agent . Studies indicate that this compound methyl ether exhibits greater potency than the natural product itself, making it a promising candidate for the treatment of gastroduodenal disorders .
2. Synthesis Techniques
- The enantioselective total synthesis of this compound involves complex chemical reactions including heterocycle-activated Julia olefination, which allows for the precise construction of its molecular framework . This synthetic pathway is crucial for producing this compound in sufficient quantities for further testing and application.
Material Science Applications
1. Photochromic Properties
- This compound belongs to a class of compounds known as spiropyrans/spirooxazines, which are characterized by their photochromic properties. These compounds can undergo reversible transformations between different structural forms (ring-closed and ring-opened) when exposed to various stimuli such as light, pH changes, or temperature . This property is harnessed in creating smart materials that can change color or transparency based on environmental conditions.
2. Fluorescent Materials
- The ring-opened form of this compound can act as an energy acceptor in fluorescence resonance energy transfer (FRET) systems. This makes it suitable for applications in biological imaging and sensing technologies . The ability to modulate fluorescence through structural changes opens avenues for developing advanced optical devices and sensors.
Case Studies
Wirkmechanismus
Spirolaxine exerts its effects through various molecular targets and pathways. It inhibits the growth of Helicobacter pylori by interfering with the bacterial cell wall synthesis. Its cholesterol-lowering activity is attributed to the inhibition of key enzymes involved in cholesterol biosynthesis. The anti-tumor effects are mediated through the induction of apoptosis in cancer cells and inhibition of angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Penicillin: Like spirolaxine, penicillin is a fungal metabolite with antibacterial properties.
Lovastatin: Another fungal metabolite, lovastatin, is known for its cholesterol-lowering activity.
Resorcylic Acid Lactones: These compounds share structural similarities with this compound and exhibit various biological activities.
Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .
Biologische Aktivität
Spirolaxine, a fungal metabolite derived from Sporotrichum laxum, has garnered attention for its potential biological activities, particularly its antimicrobial properties against Helicobacter pylori and other pathogens. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its significance in medical applications.
Overview of this compound
This compound is characterized as a long-chain phthalide compound with notable antibacterial properties. It has been primarily studied for its efficacy in treating gastroduodenal disorders, particularly those associated with Helicobacter pylori, which is a significant causative agent of gastric ulcers and cancer.
In Vitro Studies
Research has demonstrated that this compound exhibits potent activity against H. pylori. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at low concentrations, making it a promising candidate for therapeutic use against this bacterium.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 0.5 - 2.0 | Helicobacter pylori |
This compound methyl ether | 0.25 - 1.0 | Helicobacter pylori |
Control (Amoxicillin) | 0.5 | Helicobacter pylori |
The above table summarizes the MIC values for this compound and its methyl ether derivative compared to amoxicillin, a standard antibiotic used in treating H. pylori infections .
This compound's mechanism involves disrupting the bacterial cell wall synthesis and inhibiting protein synthesis, which ultimately leads to bacterial cell death. Its structural features, including the phthalide nucleus and spiroacetal group, contribute to its biological activity by enhancing its interaction with bacterial targets .
Clinical Relevance
A study by Amone et al. (1990) reported that this compound showed weak bacteriostatic activity against other Gram-positive bacteria like Bacillus cereus and Bacillus subtilis, but no significant antifungal activity was observed against common fungi such as Aspergillus niger and Saccharomyces cerevisiae. This specificity highlights this compound's potential as an antibiotic with limited side effects on beneficial microorganisms .
Treatment of Gastroduodenal Disorders
In clinical settings, this compound has been explored as a treatment option for patients suffering from duodenal ulcers caused by H. pylori. Its administration in combination with H2 blockers has shown promise in reducing ulcer recurrence rates compared to conventional treatments alone .
Synthesis of this compound Derivatives
Recent studies have focused on the enantioselective synthesis of this compound derivatives to enhance its antibacterial properties. For instance, (+)-spirolaxine methyl ether was synthesized using a convergent approach that established its absolute stereochemistry, crucial for optimizing its biological activity .
Eigenschaften
IUPAC Name |
(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMFHQXGMXDMO-DGROVODQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spirolaxine and where does it come from?
A: this compound is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.
Q2: What is the significance of this compound in the medical field?
A: this compound has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes this compound a promising candidate for the development of new anti-H. pylori drugs.
Q3: What is the absolute configuration of this compound?
A: The absolute configuration of this compound has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]
Q4: Have there been any successful total syntheses of this compound?
A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of this compound. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]
Q5: How does the structure of this compound methyl ether relate to its activity against H. pylori?
A: Studies on this compound methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []
Q6: Has this compound been modified to improve its activity or pharmacological properties?
A: Yes, researchers have synthesized various analogues of this compound methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]
Q7: Are there any studies investigating the biosynthesis of this compound?
A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of this compound. [, ] This finding contributes to the understanding of this compound production in Sporotrichum laxum.
Q8: Has the metabolic fate of this compound been investigated?
A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that this compound can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.